2,7-Dibromo-3,6-difluoro-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dibromo-3,6-difluoro-9H-carbazole is a halogenated derivative of carbazole, a heterocyclic aromatic compound. This compound is characterized by the presence of bromine and fluorine atoms at specific positions on the carbazole ring, which significantly influences its chemical properties and reactivity. The molecular formula of this compound is C12H5Br2F2N, and it has a molecular weight of 360.98 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-3,6-difluoro-9H-carbazole typically involves the bromination and fluorination of carbazole derivatives. One common method includes the use of bromine and fluorine sources under controlled conditions to achieve selective halogenation at the desired positions. For instance, starting with 3,6-difluorocarbazole, bromination can be carried out using bromine in the presence of a catalyst such as iron(III) bromide .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the halogenation steps .
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromo-3,6-difluoro-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki coupling reactions, where the bromine atoms are replaced by aryl or vinyl groups in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Suzuki Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted carbazole derivatives can be formed.
Coupling Products: Biaryl or vinyl-substituted carbazole derivatives are typical products of Suzuki coupling reactions.
Scientific Research Applications
2,7-Dibromo-3,6-difluoro-9H-carbazole has several applications in scientific research:
Organic Electronics: It is used as a building block for the synthesis of organic semiconductors, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Photovoltaics: The compound is employed in the development of organic photovoltaic materials due to its favorable electronic properties.
Medicinal Chemistry: Research into its potential as a pharmacophore for the development of new drugs is ongoing.
Mechanism of Action
The mechanism of action of 2,7-Dibromo-3,6-difluoro-9H-carbazole in its applications is primarily related to its electronic properties. The presence of bromine and fluorine atoms influences the electron distribution within the molecule, enhancing its ability to participate in electron transfer processes. In organic electronics, this compound acts as an electron donor or acceptor, facilitating charge transport in devices .
Comparison with Similar Compounds
Similar Compounds
2,7-Dibromo-9H-carbazole: Lacks the fluorine atoms, which affects its electronic properties and reactivity.
3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole: Contains different substituents, leading to variations in solubility and electronic behavior.
Uniqueness
2,7-Dibromo-3,6-difluoro-9H-carbazole is unique due to the combined presence of bromine and fluorine atoms, which imparts distinct electronic properties and reactivity compared to other carbazole derivatives. This makes it particularly valuable in applications requiring precise control over electronic characteristics .
Properties
Molecular Formula |
C12H5Br2F2N |
---|---|
Molecular Weight |
360.98 g/mol |
IUPAC Name |
2,7-dibromo-3,6-difluoro-9H-carbazole |
InChI |
InChI=1S/C12H5Br2F2N/c13-7-3-11-5(1-9(7)15)6-2-10(16)8(14)4-12(6)17-11/h1-4,17H |
InChI Key |
QWBHMFFAHSHBFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C3=CC(=C(C=C3NC2=CC(=C1F)Br)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.